molecular formula C18H18N2O2S B2912828 2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850903-07-0

2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2912828
CAS No.: 850903-07-0
M. Wt: 326.41
InChI Key: JOEBWISXUYHUAD-VHEBQXMUSA-N
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Description

2-Methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. The structure includes a methoxy-substituted benzamide group attached to the imine nitrogen of the benzothiazolylidene moiety.

Properties

IUPAC Name

2-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-9-12(2)16-15(10-11)23-18(20(16)3)19-17(21)13-7-5-6-8-14(13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEBWISXUYHUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CC=C3OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-methoxybenzoic acid with 3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazole-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the benzothiazole moiety can produce a dihydrobenzothiazole derivative .

Scientific Research Applications

2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
2-Methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazolylidene 3,4,6-Trimethyl, 2-methoxybenzamide Amide, Methoxy, Imine Target
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazolylidene 6-Methyl, 4-methoxybenzenesulfonamide Sulfonamide, Methoxy
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazolylidene 2-Methoxyphenyl, 4-methylbenzamide Amide, Methoxy, Phenyl
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazolyl Bromobenzamide, Phenyl Amide, Bromo, Ketone

Key Observations :

  • The target compound shares the benzothiazolylidene core with the sulfonamide derivative in but differs in the substituent (benzamide vs. sulfonamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to their acidic N–H group, which may enhance receptor binding compared to benzamides .
  • The methoxy group is a common feature in all listed compounds, likely contributing to solubility and electronic effects. In the sulfonamide analog (), the methoxy group participates in π-π stacking interactions (O–CH₃⋯π), stabilizing the crystal lattice .
  • The diastereomeric thiazole derivatives in feature a phenyl group at position 4 of the thiazole ring, which may influence steric hindrance and conformational flexibility compared to the trimethyl-substituted target compound .

Key Observations :

  • The benzothiazepinone derivatives () employ condensation reactions under high-temperature reflux, suggesting that similar conditions could be used to form the benzothiazolylidene ring in the target compound .
  • Halogenated benzamides () are synthesized via amide coupling under mild conditions, highlighting the versatility of benzamide derivatives in modular synthesis .
Spectroscopic and Crystallographic Data

Table 3: Spectroscopic and Structural Comparisons

Compound ¹H/¹³C NMR Features Crystal System/Packing Interactions Reference
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Not explicitly described; IR likely shows S=O and N–H stretches Monoclinic P2₁/c; N–H⋯N and C–H⋯O hydrogen bonds
2-Methoxy-N-(6-cyanobenzothiazol-2-yl)benzamide () ¹H NMR: δ 3.90 (s, OCH₃), 7.2–8.2 (aromatic protons) Not provided
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ¹H NMR: δ 3.90 (s, OCH₃), 4.21 (s, CH₂), 6.88 (d, aromatic protons) Triclinic P1̄; C–H⋯π and π-π stacking

Key Observations :

  • The methoxy group in all compounds resonates near δ 3.90–4.00 ppm in ¹H NMR, consistent with electron-donating substituents .
  • Crystallographic studies () reveal that hydrogen bonding (N–H⋯N, C–H⋯O) and π-π interactions are critical for stabilizing the molecular conformation. The target compound’s trimethyl groups may enhance hydrophobic interactions compared to sulfonamide or phenyl analogs .

Table 4: Reported Bioactivities of Structural Analogs

Compound Biological Target/Activity Mechanism/Effect Reference
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 11β-HSD1 inhibitor Reduces cortisol activation in metabolic disorders
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Antimicrobial, Anticancer (DFT-predicted) Hydrogen bonding and electrostatic stabilization
Benzimidazole-linked benzamide () Kinase inhibition (implied by structure) Not explicitly stated; likely ATP-competitive binding

Key Observations :

  • The sulfonamide analog () demonstrates enzyme inhibition (11β-HSD1), suggesting that the target compound’s benzamide group could be optimized for similar targets by modulating electron-withdrawing/donating substituents .
  • Halogenated benzamides () show broad-spectrum bioactivity , which may extend to the target compound if its trimethyl groups enhance membrane permeability .

Biological Activity

The compound 2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole known for its diverse biological activities. Benzothiazole and its derivatives are recognized for their potential in medicinal chemistry due to their anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O1S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This structure features a benzamide moiety linked to a trimethyl-benzothiazole unit, which is crucial for its biological activity.

Biological Activity Overview

Benzothiazole derivatives exhibit a wide range of biological activities. The specific compound under review has been studied for its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : Benzothiazole compounds often exert their anticancer effects through the inhibition of metalloenzymes such as carbonic anhydrase (CA), which is implicated in tumor growth and metastasis . This inhibition can lead to reduced tumor hypoxia and enhanced efficacy of chemotherapeutic agents.
  • Efficacy Studies : In vitro studies have demonstrated that certain benzothiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example:
    CompoundCell LineIC50 (µM)
    Compound AMCF-7 (Breast Cancer)0.57
    Compound BA431 (Skin Cancer)0.40
    Compound CA549 (Lung Cancer)0.24

These results suggest that modifications to the benzothiazole scaffold can enhance anticancer activity significantly .

Anti-inflammatory and Antimicrobial Properties

Besides anticancer effects, benzothiazole derivatives are also noted for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Action : Some studies have shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Benzothiazole derivatives have demonstrated activity against various bacterial strains, showcasing their potential as antimicrobial agents .

Case Studies

Several case studies highlight the biological efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated the effects of a benzothiazole derivative on human leukemia cell lines (THP-1) and reported significant apoptosis induction at concentrations as low as 10 µM .
  • Inflammation Model :
    • In an animal model of inflammation, a related benzothiazole compound reduced paw edema significantly compared to control groups .

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